(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide
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Overview
Description
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with hydroxyimino and ethanimidamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide typically involves multi-step organic reactions. One common approach starts with the chlorination of 2-amino-3-chloropyridine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The resulting intermediate is then subjected to oximation and amidation reactions to yield the final product. Reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also emphasize safety and environmental considerations, utilizing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- GPR35 agonist, compound 10
- 2-fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyimino and ethanimidamide functionalities allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H6ClF3N4O2 |
---|---|
Molecular Weight |
282.61 g/mol |
IUPAC Name |
(2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide |
InChI |
InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-5(4)6(15-17)7(13)16-18/h1-2,17-18H,(H2,13,16)/b15-6+ |
InChI Key |
ZATRVVLEIYJFKN-GIDUJCDVSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N\O)/C(=NO)N)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NO)C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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